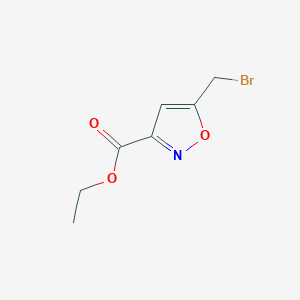
1,2-Benzisoxazole, 3-(tribromomethyl)-
Descripción general
Descripción
1,2-Benzisoxazole, 3-(tribromomethyl)- is a chemical compound with the empirical formula C8H4Br3NO . It belongs to the class of benzisoxazoles, which are heterocyclic compounds containing both benzene and isoxazole rings. The tribromomethyl group (Br3CH) is attached to the benzisoxazole core, imparting unique properties and reactivity.
Synthesis Analysis
The synthesis of this compound involves introducing the tribromomethyl group onto the benzisoxazole scaffold. Various synthetic routes exist, including bromination of the parent benzisoxazole or its derivatives. Researchers have explored both electrophilic and nucleophilic bromination methods to achieve the desired tribromomethyl substitution.
Molecular Structure Analysis
The molecular structure of 1,2-Benzisoxazole, 3-(tribromomethyl)- consists of a fused benzene and isoxazole ring system. The tribromomethyl group is attached to one of the carbon atoms in the benzene ring. The arrangement of atoms and bonds within the molecule determines its physical and chemical properties.
Chemical Reactions Analysis
- Bromination Reactions : The tribromomethyl group can participate in substitution reactions, leading to the replacement of one or more bromine atoms. These reactions are essential for functionalizing the compound further.
- Ring-Opening Reactions : The isoxazole ring can undergo ring-opening reactions under specific conditions, yielding diverse products.
- Cross-Coupling Reactions : Researchers have explored coupling reactions to link the benzisoxazole core with other functional groups or molecules.
Physical And Chemical Properties Analysis
- Melting Point : The compound’s melting point provides insights into its crystalline structure and stability.
- Solubility : Understanding its solubility in various solvents is essential for practical applications.
- Spectral Data : UV-Vis, IR, and NMR spectra reveal information about functional groups and molecular vibrations.
Safety And Hazards
- Toxicity : Assessing the compound’s toxicity is crucial, especially considering the presence of bromine atoms.
- Handling Precautions : Researchers should follow safety protocols when working with this compound.
Direcciones Futuras
- Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.
- Functionalization : Explore further derivatization to enhance its properties.
- Applications : Assess its utility in materials science, catalysis, or organic synthesis.
Propiedades
IUPAC Name |
3-(tribromomethyl)-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br3NO/c9-8(10,11)7-5-3-1-2-4-6(5)13-12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDAWEFBJBCLTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)C(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483882 | |
| Record name | 1,2-Benzisoxazole, 3-(tribromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzisoxazole, 3-(tribromomethyl)- | |
CAS RN |
37924-95-1 | |
| Record name | 1,2-Benzisoxazole, 3-(tribromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















